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Compound of Interest

Compound Name:

(2S,4R)-Ethyl 5-([1,1'-biphenyl]-4-

yl)-4-amino-2-methylpentanoate

hydrochloride

Cat. No.: B15556501 Get Quote

An In-Depth Technical Guide to the Discovery and Development of Sacubitril Intermediates

Introduction
Sacubitril, a potent neprilysin inhibitor, represents a cornerstone in the management of chronic

heart failure.[1] It is the active component of Entresto® (sacubitril/valsartan), a first-in-class

angiotensin receptor-neprilysin inhibitor (ARNI) that has demonstrated significant efficacy in

reducing the risk of cardiovascular death and hospitalization in patients with heart failure with

reduced ejection fraction.[2] The molecular structure of Sacubitril, chemically known as

(2R,4S)-5-(biphenyl-4-yl)-4-((3-carboxypropionyl)amino)-2-methylpentanoic acid ethyl ester,

possesses two critical stereocenters at the C2 and C4 positions. The precise stereochemical

configuration is paramount for its pharmacological activity, presenting a formidable challenge

for chemical synthesis.

The industrial production of such a chiral molecule necessitates a synthetic route that is not

only high-yielding and cost-effective but also robustly stereoselective. The history of Sacubitril's

synthesis is a compelling narrative of chemical innovation, charting a course from early

methods plagued by poor diastereoselectivity to highly optimized, asymmetric catalytic and

biocatalytic processes suitable for large-scale manufacturing. This guide provides a detailed

exploration of the evolution of synthetic strategies for key Sacubitril intermediates, offering
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insights into the chemical reasoning behind these advancements for researchers and drug

development professionals.

Chapter 1: Early Synthetic Approaches and the
Diastereoselectivity Challenge
The initial synthetic routes to Sacubitril, disclosed in early patents by Novartis, laid the

groundwork for its development but also highlighted the primary synthetic hurdle: controlling

the stereochemistry.[3] A common strategy involved the catalytic hydrogenation of a prochiral

enamine precursor.

A representative early approach started from N-t-butoxycarbonyl-(4R)-(p-

phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester. Hydrogenation of this

intermediate using a standard catalyst like palladium on charcoal (Pd/C) was effective in

reducing the double bond but exerted poor control over the formation of the new stereocenter

at the C2 position. This resulted in a diastereomeric mixture of the desired (2R,4S) product and

the undesired (2S,4S) isomer, often in a ratio of approximately 80:20.[4]

The causality behind this lack of selectivity lies in the catalyst's inability to effectively

differentiate between the two faces of the planar alkene, leading to the formation of both

diastereomers. Consequently, a tedious and economically unviable column chromatography or

fractional crystallization step was required to isolate the desired (2R,4S) isomer, rendering the

process inefficient for industrial-scale production.[4]

Illustrative Early Synthetic Workflow
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Early-Stage Synthesis

Purification & Final Steps

N-Boc-(4R)-amino-butenoic
acid ethyl ester

Hydrogenation
(e.g., H₂, Pd/C)

Diastereomeric Mixture
(2R,4S) and (2S,4S)

~80:20 ratio

Chromatographic
Separation

Isolated (2R,4S) Intermediate

1. Boc Deprotection (HCl)
2. Amidation (Succinic Anhydride)

Sacubitril
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Fragment A Synthesis

Fragment B Synthesis

Convergent Assembly & Stereocontrol

Final Step

Acetaldehyde Derivative

Imine Intermediate

Sulfinamide

Reformatsky-type
Carbethoxyallylation

Bromide Derivative

Acrylic Ester Intermediate
(dr > 99:1)

Hydrolysis

Acrylic Acid Intermediate

Asymmetric Hydrogenation
(Chiral Rh or Ru Catalyst)

Key Amino Acid Intermediate
(dr > 93:7)

Esterification & Deprotection

(2R,4S)-Amino Ester HCl
(Core Intermediate)

Amidation with
Succinic Anhydride
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Enzymatic Cascade

Achiral Starting Material

One-Pot Reaction Vessel
(Whole Cells or Purified Enzymes)

Key Sacubitril Precursor
(Yield: up to 87%, de > 99%)

Enzyme 1:
Ene-Reductase

Enzyme 2:
Transaminase

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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